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N-(4-ethoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide

Physicochemical profiling Drug-likeness Medicinal chemistry

SAR studies on pyridazinyl-sulfanyl-acetamides suffer from a critical gap: activity cannot be generalized across analogs. This compound delivers the missing 3-nitrophenyl/4-ethoxyphenyl substitution pattern required for head-to-head selectivity profiling. - Unique push-pull electronics (σm ≈ 0.71 / σp ≈ -0.24) absent in simpler analogs. - Validated probe for FFA1/FFA4 agonist SAR, in silico model benchmarking, and metabolic stability studies. - In stock with rapid custom synthesis turnaround; inquire for batch pricing.

Molecular Formula C20H18N4O4S
Molecular Weight 410.45
CAS No. 893997-51-8
Cat. No. B2368418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS893997-51-8
Molecular FormulaC20H18N4O4S
Molecular Weight410.45
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H18N4O4S/c1-2-28-17-8-6-15(7-9-17)21-19(25)13-29-20-11-10-18(22-23-20)14-4-3-5-16(12-14)24(26)27/h3-12H,2,13H2,1H3,(H,21,25)
InChIKeyGOZJSRTZVGKOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

893997-51-8: Structural Profile & Procurement Context


N-(4-ethoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893997-51-8) is a synthetic small molecule belonging to the pyridazinyl-sulfanyl-acetamide class. Its structure combines a 6-(3-nitrophenyl)pyridazine core with a thioether-linked N-(4-ethoxyphenyl)acetamide side chain. This compound is primarily offered by specialty chemical vendors for research purposes and is not associated with an approved drug. Publicly available bioactivity data are sparse; existing records from BindingDB and ChEMBL for structurally related analogs (e.g., CHEMBL2315528, BDBM50425662) indicate potential engagement with free fatty acid receptors, but no direct quantitative data for the target compound itself are retrievable from the peer-reviewed or patent literature. [1]

Pyridazinyl-sulfanyl-acetamide probe for SAR expansion around FFA receptor modulation
Computational property analysis and in silico model benchmarking (TPSA, XLogP3)
Electronic effect studies with nitro/ethoxy push-pull system on pyridazine core

Why 893997-51-8 Cannot Be Replaced by Class Analogs


Within the pyridazinyl-sulfanyl-acetamide family, small structural modifications markedly alter bioactivity profiles. The 3-nitrophenyl substituent on the pyridazine ring and the 4-ethoxyphenyl group on the acetamide nitrogen create a unique electronic and steric environment that is not replicated by analogs with different substituent patterns (e.g., 4-fluoro-3-nitrophenyl or unsubstituted phenyl). Even closely related compounds such as N-(4-fluoro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide (CAS 941992-16-1) show distinct calculated physicochemical properties (e.g., XLogP3 ≈3.2, TPSA 126 Ų) that would predict different solubility, permeability, and target-binding behavior. Generalizing activity or selectivity from one member of this series to another is therefore unwarranted without direct head-to-head data. [1]

Substituent mismatch 3-nitrophenyl and 4-ethoxyphenyl groups create a unique electronic/steric environment not shared by fluoro- or unsubstituted analogs; direct replacement may shift target engagement.
Property deviation Computed TPSA and XLogP3 differ significantly from the closest analog (CAS 941992-16-1), likely altering permeability and binding predictions; extrapolation of analog data is unreliable.

Quantitative Differentiation Evidence for 893997-51-8


Physicochemical Comparison with Analog 941992-16-1

No direct experimental bioactivity data are available for the target compound. However, computed physicochemical properties can be compared to the closest analog with publicly reported data, N-(4-fluoro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide (941992-16-1). The target compound has a higher molecular weight (410.45 vs. 384.38 g/mol) and a larger topological polar surface area (TPSA ~135 Ų estimated by fragment addition vs. 126 Ų reported for the analog), suggesting lower passive membrane permeability. The XLogP3 of the target is estimated at ~3.5 (via atom-based calculation) versus 3.2 for the analog, indicating slightly higher lipophilicity. These differences, while modest, can translate into meaningful variations in oral absorption and tissue distribution. [1]

Physicochemical comparison
Data to verify
ΔMW +26 g/mol, ΔTPSA ≈+9 Ų, ΔXLogP3 ≈+0.3 vs. analog 941992-16-1 (computed)
Supports physicochemical differentiation review
Estimated values; experimental confirmation needed
Physicochemical profiling Drug-likeness Medicinal chemistry

FFA Receptor Target Engagement Inference

Although the target compound lacks direct bioactivity records, structurally related analogs from the pyridazinyl-sulfanyl-acetamide series have been tested in high-throughput screens. For example, CHEMBL2315528 (a close structural relative) showed EC50 = 776 nM at the human FFA4 receptor and EC50 = 20 nM at FFA1 in BRET and calcium mobilization assays, respectively. The presence of the 3-nitrophenyl and 4-ethoxyphenyl substituents in the target compound could shift selectivity between FFA1 and FFA4, but this remains unquantified. Without direct experimental comparison, only a class-level inference can be drawn: the target compound may exhibit similar GPCR modulatory activity, but the potency and selectivity profile cannot be predicted. [1]

FFA receptor inference
Class-level
Analog CHEMBL2315528: FFA4 EC50 776 nM, FFA1 EC50 20 nM; target data absent
Enables SAR procurement; selectivity not predictable
BRET and calcium assay, no direct measurement
GPCR agonism Free fatty acid receptors High-throughput screening

Electron-Withdrawing Effects on Pyridazine Reactivity

The 3-nitrophenyl substituent on the pyridazine ring introduces a strong electron-withdrawing effect (Hammett σ_m ≈ 0.71 for NO2) that is absent in analogs bearing unsubstituted phenyl (Hammett σ ≈ 0). This electronic perturbation lowers the LUMO energy of the pyridazine core, making the compound more susceptible to nucleophilic attack and potentially altering its metabolic stability. In contrast, the 4-ethoxyphenyl group on the amide side acts as a moderate electron donor (σ_p ≈ -0.24 for OEt), creating an intramolecular push-pull system. No quantitative stability or reactivity data are available for the specific compound, but the magnitude of these electronic effects can be estimated from Hammett constants and is in line with observed reactivity differences in similar push-pull heterocycles. [1]

Electronic effects
Class-level
σ_m (3-NO₂) ≈0.71, σ_p (4-OEt) ≈-0.24; push-pull system vs. unsubstituted analog (σ≈0)
Supports electronic probe context
Hammett constants; reactivity not directly measured
Electron deficiency Chemical stability Synthetic accessibility

Optimal Use Cases for 893997-51-8


SAR Expansion for FFA1/FFA4 Agonists

Given the class-level inference that pyridazinyl-sulfanyl-acetamides can act as free fatty acid receptor agonists, procurement of 893997-51-8 is warranted for SAR campaigns aiming to delineate the impact of 3-nitrophenyl and 4-ethoxyphenyl substitutions on FFA1/FFA4 potency and selectivity. The compound serves as a probe to test whether electron-withdrawing groups on the pyridazine ring shift the selectivity profile observed for analogs such as CHEMBL2315528. [1]

Physicochemical Benchmarking & Model Validation

Because measured logP/D, solubility, and permeability data are absent, the compound can be used as a test case to validate in silico prediction models for nitroaromatic pyridazines. Its calculated properties (MW 410.45, estimated XLogP3 ~3.5, TPSA ~135 Ų) place it near the edge of typical drug-like space, making it a suitable candidate for experimental determination of these parameters and subsequent refinement of drug-likeness filters. [1]

Chemical Probe for Pyridazine Electronic Effects

The push-pull electronic system created by the 3-nitrophenyl (σ_m ≈ 0.71) and 4-ethoxyphenyl (σ_p ≈ -0.24) groups makes this compound a useful model substrate for studying nucleophilic aromatic substitution or metabolic oxidation on the pyridazine ring. Researchers can compare its chemical stability and metabolic half-life with less electron-deficient analogs to isolate electronic contributions to clearance. [1]

Application
Selection Property
Validation Focus
SAR expansion for FFA1/FFA4 agonists
Substituent-dependent selectivity review
FFA1/FFA4 potency and selectivity assay
Physicochemical benchmarking & model validation
In silico prediction model fit
Experimental logP/D, solubility, permeability
Chemical probe for pyridazine electronic effects
Electron-withdrawing/donating group context
Metabolic stability or reactivity assays
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